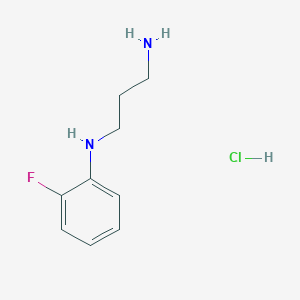

N-(3-aminopropyl)-2-fluoroaniline hydrochloride

Description

Properties

IUPAC Name |

N'-(2-fluorophenyl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMCUWBEOVQIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-22-6 | |

| Record name | 1,3-Propanediamine, N1-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-aminopropyl)-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-fluoroaniline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoroaniline and 3-chloropropylamine hydrochloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Procedure: The 2-fluoroaniline is reacted with 3-chloropropylamine hydrochloride in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-aminopropyl)-2-fluoroaniline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects. The aminopropyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(3-aminopropyl)-2-fluoroaniline hydrochloride, we compare it with analogs sharing the aminopropyl chain, aromatic fluorination, or related functional groups.

Functional Group and Structural Analogues

Key Comparative Analysis

Functional Group Impact on Reactivity and Bioactivity Fluoroaniline vs. Aminopropyl Chain: Shared across all analogs, this group enhances solubility in polar solvents and enables protonation for ionic interactions. In AMTB , this chain facilitates binding to the TRPM8 receptor’s hydrophobic pockets.

Biological Activity and Applications

- AMTB demonstrates potent TRPM8 antagonism (IC₅₀ ~10 µM), attributed to its benzamide core and hydrophobic substituents . In contrast, the target compound’s lack of a benzamide or bulky groups may limit similar receptor interactions.

- APM is used in copolymer synthesis for biomedical applications (e.g., drug delivery). Its methacrylamide group enables radical polymerization, unlike the aniline group in the target compound, which is less reactive in chain-growth reactions.

Synthetic Utility

- The nitrobenzenesulfonamide derivative serves as a protective group in organic synthesis due to its stability under acidic conditions. The target compound’s fluoroaniline group could act as a directing group in electrophilic substitution reactions.

Charge State: Protonation of the aminopropyl group at physiological pH may enhance solubility but reduce blood-brain barrier penetration compared to neutral analogs.

Biological Activity

N-(3-aminopropyl)-2-fluoroaniline hydrochloride is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

This compound is characterized by the presence of an amino group and a fluorine atom attached to an aniline structure. The fluorine atom enhances the compound's lipophilicity and binding affinity towards biological targets, making it a valuable building block in drug design and synthesis.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom increases the compound's binding affinity, while the aminopropyl group can participate in hydrogen bonding and electrostatic interactions. This dual functionality allows for improved efficacy and selectivity in biochemical assays and therapeutic applications.

Biological Applications

- Enzyme-Substrate Interactions : The compound is utilized in studies examining enzyme-substrate interactions, where it serves as a probe to investigate the kinetics and mechanisms of enzymatic reactions.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of fluorinated anilines exhibit antimicrobial properties. For example, compounds with similar structural motifs have shown activity against various bacterial strains, including E. coli and S. aureus .

- Anticancer Potential : Research into structurally related compounds has revealed potential anticancer properties, suggesting that this compound may also possess similar activities through modulation of key signaling pathways in cancer cells .

Antimicrobial Studies

A recent study evaluated the antimicrobial activity of several fluorinated compounds, including those structurally related to this compound. The results indicated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating potent efficacy compared to standard antibiotics .

| Compound | MIC (µg/mL) against P. aeruginosa | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 10 | 15 |

| Compound B | 5 | 10 |

| N-(3-aminopropyl)-2-fluoroaniline HCl | TBD | TBD |

Enzyme Inhibition Studies

In another investigation, the compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. The results suggested that it could effectively inhibit fatty acid synthesis enzymes, which are critical for bacterial growth and survival .

Summary of Findings

This compound shows promise as a versatile compound in biological research due to its unique chemical properties and biological activities. Its potential applications range from enzyme studies to antimicrobial therapies, making it a valuable candidate for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for N-(3-aminopropyl)-2-fluoroaniline hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise functionalization of the aminopropyl backbone. For analogous compounds like N-(3-aminopropyl)methacrylamide hydrochloride, yields >98% are achieved via controlled reaction stoichiometry (1:1.2 molar ratio of amine to acylating agent) under inert atmospheres to prevent oxidation . Purity is enhanced using recrystallization in ethanol/water mixtures, monitored by HPLC (>98% area%) and NMR structural confirmation . Kinetic studies for similar amines suggest pseudo-first-order models to track reaction progress .

Q. How can researchers characterize the structural integrity and stability of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirm proton environments (e.g., aromatic fluorine coupling in 2-fluoroaniline moieties) and amine proton integration .

- HPLC : Assess hydrolytic stability (e.g., track degradation under acidic/basic conditions via retention time shifts) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset ~128°C for similar hydrochlorides) .

- Isotopic labeling : Use 13C-labeled analogs (e.g., [U-Ring-13C6]-2-fluoroaniline hydrochloride) for tracing metabolic or degradation pathways .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. Stabilizers like MEHQ (≤1000 ppm) are added to inhibit radical polymerization in methacrylamide derivatives, a practice applicable to structurally similar compounds .

Advanced Research Questions

Q. How does this compound perform in reversible addition-fragmentation chain-transfer (RAFT) polymerization for biomedical polymers?

- Methodological Answer : In RAFT, the primary amine group enables post-polymerization functionalization (e.g., conjugation with targeting ligands). For N-(3-aminopropyl)methacrylamide hydrochloride, polymerization at 70°C with azobisisobutyronitrile (AIBN) initiator achieves >90% conversion. Kinetic analysis via 1H NMR monitors monomer consumption, while gel permeation chromatography (GPC) confirms low dispersity (Đ <1.2) . Adjust pH to 6–7 to avoid amine protonation-induced side reactions .

Q. What selectivity does this compound exhibit in metal ion recovery systems, particularly for Ag(I)?

- Methodological Answer : Analogous resins (e.g., trans-1,4-diaminocyclohexane-modified polymers) show Ag(I) selectivity over Cu(II), Pb(II), and Zn(II) in chloride solutions. Competitive sorption experiments at pH 3–4 reveal Ag(I) capacities up to 130 mg/g. Use ICP-OES to quantify metal uptake and Langmuir isotherm models to determine binding affinity .

Q. How can researchers assess the hydrolytic degradation kinetics of polymers derived from this compound?

- Methodological Answer : For reductively degradable hydrogels, incubate samples in PBS with 10 mM glutathione (mimicking intracellular conditions). Monitor mass loss gravimetrically and characterize degradation products via LC-MS. Pseudo-first-order kinetics often apply, with rate constants dependent on crosslinking density .

Q. What strategies mitigate interference from secondary amines in biological interaction studies (e.g., protein binding)?

- Methodological Answer : Block unreacted amines with acetylating agents (e.g., acetic anhydride) post-conjugation. For SPR or ELISA, use negative controls with scrambled sequences. In TRPM channel studies, derivatives like AMTB (a structurally similar benzamide) employ fluorophore tagging to track binding specificity via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.